molecular formula C9H13BrMgO2 B14430324 Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- CAS No. 81344-99-2

Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-

Cat. No.: B14430324
CAS No.: 81344-99-2
M. Wt: 257.41 g/mol
InChI Key: PRVBOCHZICLYKY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- is a chemical compound that features a magnesium atom bonded to a bromine atom and a butynyl group substituted with a tetrahydro-2H-pyran-2-yloxy group. This compound is of interest in organic synthesis and various chemical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- typically involves the reaction of a suitable bromoalkyne with a magnesium source in the presence of a tetrahydro-2H-pyran-2-yloxy group. One common method involves the use of Grignard reagents, where the bromoalkyne is treated with magnesium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions, utilizing automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of the bromoalkyne precursor, the formation of the Grignard reagent, and subsequent reaction with the tetrahydro-2H-pyran-2-yloxy group .

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes or alkenes .

Scientific Research Applications

Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic applications due to its reactivity and ability to form bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The magnesium atom facilitates the formation of Grignard reagents, which are highly reactive and can participate in a wide range of chemical transformations. These intermediates can then engage in nucleophilic addition, substitution, and other reactions, leading to the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

  • Magnesium, bromo[3-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-
  • Magnesium, bromo[(tetrahydro-2H-pyran-4-yl)methyl]-
  • Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-

Uniqueness

Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the butynyl group and the tetrahydro-2H-pyran-2-yloxy moiety allows for versatile chemical transformations and applications in various fields .

Properties

CAS No.

81344-99-2

Molecular Formula

C9H13BrMgO2

Molecular Weight

257.41 g/mol

IUPAC Name

magnesium;2-but-3-ynoxyoxane;bromide

InChI

InChI=1S/C9H13O2.BrH.Mg/c1-2-3-7-10-9-6-4-5-8-11-9;;/h9H,3-8H2;1H;/q-1;;+2/p-1

InChI Key

PRVBOCHZICLYKY-UHFFFAOYSA-M

Canonical SMILES

[C-]#CCCOC1CCCCO1.[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.